Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate
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Overview
Description
Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C10H19NO3. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains functional groups such as an amino group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate typically involves the protection of amino acids or other precursors with tert-butyl groups. One common method is the reaction of 4-amino-3-methyltetrahydrofuran-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and scalability of the synthesis, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active products. The pathways involved in these reactions depend on the specific enzymes and conditions used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-3-hydroxytetrahydrofuran-3-carboxylate
- Tert-butyl 4-amino-3-methyltetrahydropyran-3-carboxylate
- Tert-butyl 4-amino-3-methylcyclohexane-3-carboxylate
Uniqueness
Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate is unique due to its specific combination of functional groups and its tetrahydrofuran ring structure. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-methyloxolane-3-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(4)6-13-5-7(10)11/h7H,5-6,11H2,1-4H3 |
InChI Key |
XWWSLWQUMNHERK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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